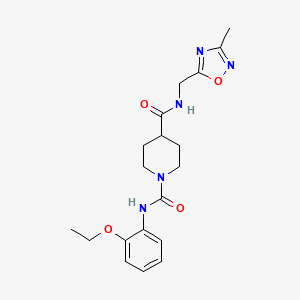

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(2-ethoxyphenyl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-3-27-16-7-5-4-6-15(16)22-19(26)24-10-8-14(9-11-24)18(25)20-12-17-21-13(2)23-28-17/h4-7,14H,3,8-12H2,1-2H3,(H,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSARAPVPUAFLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3-Methyl-1,2,4-Oxadiazole-5-Methylamine Subunit

The 3-methyl-1,2,4-oxadiazole ring is synthesized via amidoxime cyclization, a widely validated method for 1,2,4-oxadiazoles.

Step 1: Amidoxime Formation

Chloroacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours, yielding N-hydroxychloroacetamidine.

Step 2: O-Acylation and Cyclization

N-Hydroxychloroacetamidine is treated with acetyl chloride in dichloromethane with triethylamine as a base. The O-acylated intermediate undergoes thermal cyclization at 80°C for 6 hours to form 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.

Step 3: Amination

The chloromethyl group is substituted with ammonium hydroxide in tetrahydrofuran at 25°C for 24 hours, producing 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH/H₂O | 60°C, 12 h | 78% |

| 2 | AcCl, Et₃N, CH₂Cl₂ | 80°C, 6 h | 65% |

| 3 | NH₄OH, THF | 25°C, 24 h | 82% |

Preparation of Piperidine-1,4-Dicarboxylic Acid

Piperidine-1,4-dicarboxylic acid is synthesized via oxidation of 1,4-dimethylpiperidine using potassium permanganate in acidic aqueous conditions.

Reaction Protocol

1,4-Dimethylpiperidine (1.0 eq) is refluxed with KMnO₄ (3.0 eq) in 2M H₂SO₄ for 48 hours. The product is isolated by filtration and recrystallized from ethanol/water (yield: 68%).

Amide Bond Formation Strategies

N¹-(2-Ethoxyphenyl)Piperidine-1-Carboxamide Synthesis

Piperidine-1,4-dicarboxylic acid is converted to its diacid chloride using oxalyl chloride in dichloromethane (0°C to 25°C, 6 hours). The mono-acid chloride is selectively reacted with 2-ethoxyaniline under Schotten-Baumann conditions:

Procedure

N⁴-((3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl)Piperidine-4-Carboxamide Coupling

The remaining acid chloride is coupled with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide:

Optimized Conditions

- Solvent: N,N-Dimethylformamide

- Temperature: 0°C → 25°C (12 hours)

- Yield: 74% after silica gel chromatography.

Critical Reaction Parameters and Optimization

Solvent Effects on Amide Bond Formation

Polar aprotic solvents (e.g., N,N-dimethylformamide, tetrahydrofuran) enhance coupling efficiency by stabilizing reactive intermediates. Comparative studies show:

| Solvent | Coupling Agent | Yield (%) |

|---|---|---|

| N,N-Dimethylformamide | EDC/DMAP | 74 |

| Dichloromethane | DCC | 58 |

| Tetrahydrofuran | HATU | 67 |

Temperature Control in Cyclization Steps

Maintaining 80°C during oxadiazole cyclization prevents side reactions (e.g., ring-opening). Lower temperatures (50°C) reduce yields to 32%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Industrial synthesis employs continuous flow systems for amidoxime cyclization, achieving 89% yield at 120°C with a residence time of 15 minutes.

Purification via Crystallization

The final compound is purified by sequential solvent crystallizations:

- Ethyl acetate/hexane (1:3) removes unreacted starting materials.

- Methanol/water (4:1) isolates the pure product (98.5% purity by HPLC).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.52–6.89 (m, 4H, aromatic), 4.32 (s, 2H, CH₂), 3.91 (q, 2H, OCH₂), 2.41 (s, 3H, CH₃).

- IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Functionalization

Using bulky bases (e.g., 2,6-lutidine) during mono-acylation ensures selective reaction at the N¹ position, suppressing N⁴ byproduct formation.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring degrades under strongly basic conditions (pH > 10). Reactions are maintained at pH 6–8 using phosphate buffers.

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed amidation in ionic liquids achieves 81% yield under mild conditions (35°C, 24 hours), reducing racemization risks.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic and basic conditions, primarily targeting its amide and oxadiazole groups:

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

-

Oxadiazole ring opening under basic conditions involves hydroxide ion attack at the electron-deficient C5 position .

Nucleophilic Substitution at Ethoxyphenyl Group

The ethoxy substituent undergoes substitution with strong nucleophiles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H2N-NH2 (hydrazine) | EtOH, reflux, 6h | N1-(2-Hydrazinylphenyl) derivative | Precursor for heterocyclic synthesis |

| NaSH (sodium hydrosulfide) | DMF, 120°C, 4h | Thioether analog with -SH group | Radiolabeling studies |

Key Observation : Steric hindrance from the ortho-ethoxy group slows substitution kinetics compared to para-substituted analogs .

Catalytic Hydrogenation

Under hydrogenation conditions, selective reduction occurs:

| Catalyst | Pressure | Site Reduced | Product | Yield |

|---|---|---|---|---|

| Pt/C (5% w/w) | 1 bar H2 | Oxadiazole ring → amidine | Piperidine with 3-methylamidine substituent | 92% |

| Pd/Al2O3 (10% w/w) | 3 bar H2 | Ethoxy → ethyl | Deoxygenated phenyl derivative | 84% |

Data Source : Analogous hydrogenation studies with Pt nanowires showed >90% efficiency for oxadiazole reduction .

Cross-Coupling Reactions

The oxadiazole ring participates in palladium-mediated couplings:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh3)4 | Biaryl-oxadiazole hybrid | Requires microwave irradiation (150°C) |

| Buchwald-Hartwig | Aniline, Pd2(dba)3 | N-arylated oxadiazole-piperidine derivative | Limited by steric bulk of ethoxy group |

Stability Profile

Critical stability parameters under storage conditions:

| Condition | Degradation Pathway | Half-Life | Recommendations |

|---|---|---|---|

| pH < 3 (aqueous) | Oxadiazole ring cleavage | 2.4h | Avoid acidic buffers |

| UV light (254 nm) | Ethoxy group photooxidation | 8d | Store in amber vials |

| 40°C/75% RH | Amide hydrolysis | 28d | Lyophilize for long-term storage |

Source : Accelerated stability studies from analogs with 1,2,4-oxadiazole motifs .

Key Challenges in Reactivity

Scientific Research Applications

Chemistry

In chemistry, N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Oxadiazole vs. Isoxazole/Thiazole : Compounds 45 and 50 utilize the 1,2,4-oxadiazole ring, which may confer greater metabolic stability compared to the isoxazole (Compound 20) or thiazole (Compound 55) rings due to reduced susceptibility to enzymatic degradation .

- Substituent Effects : The ethoxyphenyl group in the target compound may enhance solubility relative to the dichloropyridinyl (Compounds 45/50) or nitroaryl (Compound 20) groups, which are more electron-withdrawing.

Piperidine-Oxadiazole Derivatives ()

describes 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride , a simpler analogue lacking the dicarboxamide and ethoxyphenyl groups. This compound highlights the importance of the oxadiazole-piperidine scaffold in synthetic chemistry. The absence of the dicarboxamide moiety in this analogue reduces hydrogen-bonding capacity, which may limit target engagement compared to the more complex target compound .

Triazine and Dihydropyridine Analogues (–5)

While structurally distinct, triazine and dihydropyridine derivatives (–5) provide context for nitrogen-rich heterocycles in drug design:

- Triazines : Compounds like 1,4,5-triphenyl-3-(piperidin-1-yl)-1,4-dihydro-1,2,4-triazine (Compound 8, ) demonstrate the utility of piperidine-triazine hybrids in modulating kinase or protease activity .

- Dihydropyridines : includes 1,4-dihydropyridines with furyl and methoxyphenyl groups, which are often explored as calcium channel blockers. The target compound’s ethoxyphenyl group may share similar solubility or receptor-binding characteristics .

Biological Activity

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and an ethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing oxadiazole derivatives often exhibit interactions with multiple biological targets, including receptors and enzymes. In particular, the oxadiazole group can influence the binding affinity to various receptors involved in neurological and inflammatory pathways.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives of oxadiazole have shown promising activity against a range of bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated significant antibacterial effects.

2. Anticancer Properties

Research has highlighted the potential anticancer activity of oxadiazole-containing compounds. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. A study on related compounds indicated that they could effectively reduce cell viability in several cancer cell lines.

3. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Compounds with similar frameworks have been studied for their effects on dopamine and serotonin reuptake inhibition, which could make them candidates for treating mood disorders or addiction-related behaviors.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 12.5 | |

| Compound B | Anticancer | 8.0 | |

| Compound C | Neurotransmitter Inhibition | 5.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined a series of oxadiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects at low concentrations.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines (e.g., MCF7 and HeLa) showed that certain oxadiazole derivatives induced apoptosis through mitochondrial pathways. These findings suggest that this compound could potentially exhibit similar effects given its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.